molecular formula C12H9N3O3S B3882460 5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3882460
M. Wt: 275.29 g/mol
InChI Key: LLDMKNDIOCZRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Methylene Blue (MB), is a heterocyclic compound that has been used for various purposes in scientific research. It has been widely studied due to its unique properties, including its ability to act as a redox indicator, antioxidant, and mitochondrial respiration enhancer.

Mechanism of Action

The mechanism of action of MB is complex and multifaceted. It primarily acts as a redox indicator, which means it can accept or donate electrons depending on the surrounding environment. This property allows it to interact with various molecules and enzymes in the body, including cytochrome c oxidase and nitric oxide synthase. MB has also been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects, including the ability to enhance mitochondrial respiration and improve cognitive function. It has also been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to protect against neurodegeneration and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MB in lab experiments is its versatility and wide range of potential applications. It is also relatively inexpensive and easy to obtain. However, there are also limitations to its use, including its potential toxicity at high doses and its potential to interfere with other compounds and enzymes in the body.

Future Directions

There are many potential future directions for the study of MB, including its potential therapeutic applications in treating various diseases. It may also be studied further as a diagnostic tool for certain medical conditions, as well as a potential treatment for neurodegenerative disorders and cancer. Additionally, the mechanism of action of MB may be further elucidated to better understand its effects on cellular function and metabolism.
In conclusion, MB is a unique and versatile compound that has been widely studied for its potential therapeutic applications and biochemical properties. While there are limitations to its use, it remains a valuable tool for scientific research and may hold promise for future medical applications.

Scientific Research Applications

MB has been used in various scientific research applications, including as a staining agent in histology and microbiology, as well as a diagnostic tool for certain medical conditions. It has also been studied for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.

Properties

IUPAC Name

5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c1-15-6-4-2-3-5-7(6)19-11(15)8-9(16)13-12(18)14-10(8)17/h2-5H,1H3,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDMKNDIOCZRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.